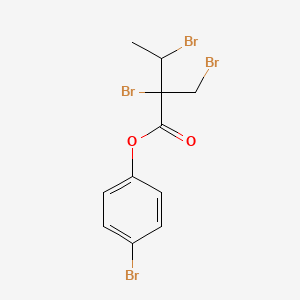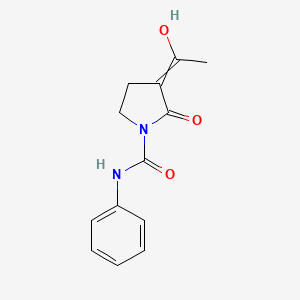
2,5-Dimethyl-1,6,3,4-dioxadiazocine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethyl-1,6,3,4-dioxadiazocine is an organic compound characterized by its unique heterocyclic structure It contains two nitrogen atoms and two oxygen atoms within its ring, making it a member of the dioxadiazocine family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1,6,3,4-dioxadiazocine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of dimethylamine with a suitable diacid chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2,5-Dimethyl-1,6,3,4-dioxadiazocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.
科学的研究の応用
2,5-Dimethyl-1,6,3,4-dioxadiazocine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing novel therapeutic agents.
Industry: It finds applications in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,5-Dimethyl-1,6,3,4-dioxadiazocine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to alterations in their function. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
Meldrum’s Acid: 2,2-Dimethyl-1,3-dioxane-4,6-dione, known for its high acidity and use in organic synthesis.
Dimedone: 5,5-Dimethyl-1,3-cyclohexanedione, used in various chemical reactions.
Barbituric Acid: 2,4,6-Trioxohexahydropyrimidine, known for its applications in medicinal chemistry.
Uniqueness
2,5-Dimethyl-1,6,3,4-dioxadiazocine is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms. This combination imparts distinct chemical reactivity and potential for diverse applications compared to similar compounds.
特性
CAS番号 |
63558-83-8 |
|---|---|
分子式 |
C6H8N2O2 |
分子量 |
140.14 g/mol |
IUPAC名 |
2,5-dimethyl-1,6,3,4-dioxadiazocine |
InChI |
InChI=1S/C6H8N2O2/c1-5-7-8-6(2)10-4-3-9-5/h3-4H,1-2H3 |
InChIキー |
RVXDLYGAXANRRN-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(OC=CO1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


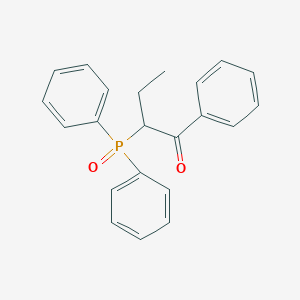
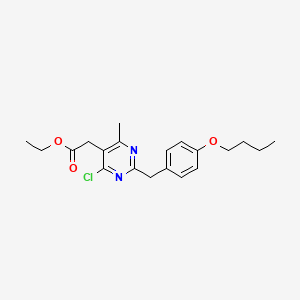
![3-[4-(Dimethylamino)phenyl]-1-(10H-phenothiazin-10-YL)prop-2-EN-1-one](/img/structure/B14509158.png)
![[1,1'-Biphenyl]-2-carboxylic acid, 3,4,5,6-tetrafluoro-4'-methoxy-](/img/structure/B14509164.png)
![N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine](/img/structure/B14509175.png)
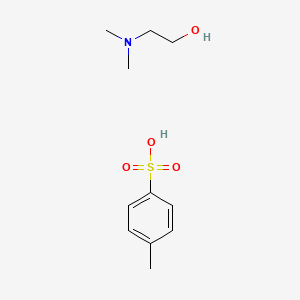
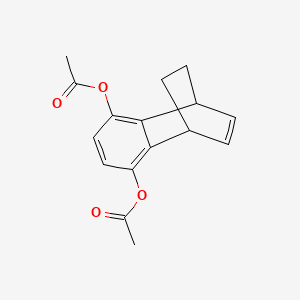
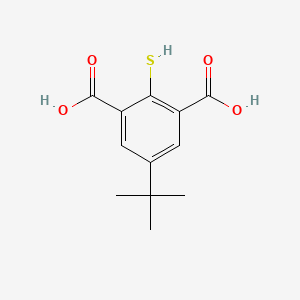
![1-[(6-Aminohexyl)amino]heptadecan-2-OL](/img/structure/B14509192.png)
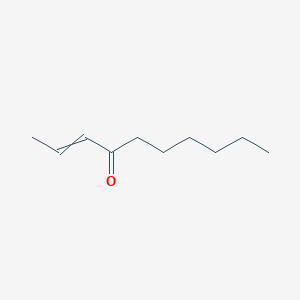
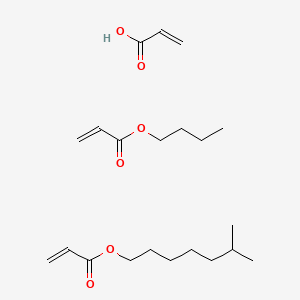
![5-{2-[(2-Methylacryloyl)oxy]ethoxy}-5-oxopentanoate](/img/structure/B14509210.png)
